Furo[2,3-b]pyridine-5-carboxylic acid

Quality Control Analytical Characterization Procurement Specification

Sourcing regioisomerically pure furopyridine building blocks often delays lead optimization due to undocumented purity or incorrect fusion patterns. Furo[2,3-b]pyridine-5-carboxylic acid (CAS 122534-94-5) resolves this bottleneck. · Confirmed [2,3-b] fusion and 5-COOH handle: essential for synthesizing the HIV protease inhibitor L-754,394 and for maintaining kinase hinge-binding motifs. · Published specification package: ≥95% purity, mp 274-278 °C, Certificates of Analysis available, reducing inter-laboratory variability. · Commercially stocked with defined storage/shipping conditions, enabling rapid library synthesis without upfront purification.

Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
CAS No. 122534-94-5
Cat. No. B055285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-b]pyridine-5-carboxylic acid
CAS122534-94-5
SynonymsFURO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID
Molecular FormulaC8H5NO3
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=COC2=NC=C(C=C21)C(=O)O
InChIInChI=1S/C8H5NO3/c10-8(11)6-3-5-1-2-12-7(5)9-4-6/h1-4H,(H,10,11)
InChIKeyYBPWMRNKTGNBML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[2,3-b]pyridine-5-carboxylic Acid: Heteroaromatic Building Block


Furo[2,3-b]pyridine-5-carboxylic acid is a fused bicyclic heteroaromatic compound that combines a furan ring and a pyridine ring in a [2,3-b] annulation pattern, bearing a carboxylic acid group at the 5‑position . This scaffold serves as a versatile intermediate for the construction of kinase inhibitors, HIV protease inhibitors, and other bioactive molecules, and is commercially available with a purity specification ≥95% and a melting point of 274–278 °C .

Workflow Kinase inhibitor and antiviral lead optimization
Selection Context Requires [2,3-b] fused furan-pyridine with a 5-carboxylic acid handle for specific pharmacophore access
Procurement Context Fully characterized building block with defined purity specification and thermal identity confirmation

Why Furo[2,3-b]pyridine-5-carboxylic Acid Cannot Be Replaced


Regioisomeric furopyridinecarboxylic acids (e.g., furo[3,2-b]pyridine-5-carboxylic acid or furo[2,3-b]pyridine-2-carboxylic acid) differ in the orientation of the fused ring system and the position of the carboxylic acid group, which profoundly alters the scaffold’s hydrogen‑bonding capacity, metabolic stability, and the vector of substituent attachment in lead optimization [1]. These structural differences directly impact the ability to access specific pharmacophores: the [2,3-b] fusion and the 5‑carboxylic acid handle are essential for the synthesis of the HIV protease inhibitor L-754,394 and for maintaining the hinge‑binding motif required in certain kinase inhibitor series, meaning that generic substitution by a closely related isomer would break the synthetic route or abolish target potency [1][2].

Target Isomer
Furo[2,3-b]pyridine-5-carboxylic acid
Defined 5-position handle enables critical Pd-catalyzed coupling and cyclization steps for known pharmacophores.
Comparator Isomer
Furo[3,2-b]pyridine-5-carboxylic acid
Altered ring fusion geometry may render the reactive site incompatible with established synthetic routes, breaking target potency.
Generic Substitute
Other furopyridinecarboxylic acid regioisomers
Varying hydrogen-bonding capacity and metabolic stability profiles may not transfer, requiring full re-validation of the scaffold.

Furo[2,3-b]pyridine-5-carboxylic Acid: Quantitative Differentiation


Defined Melting Point for Identity Verification

Furo[2,3-b]pyridine-5-carboxylic acid (CAS 122534-94-5) exhibits a melting point of 274–278 °C as determined by the vendor . In contrast, the regioisomeric furo[3,2-b]pyridine-5-carboxylic acid (CAS 56473-91-7) has no published melting‑point range in any authoritative database or vendor specification sheet, precluding rapid identity confirmation by thermal analysis . This difference simplifies incoming quality control for the [2,3-b] isomer and reduces the risk of mis‑shipment or lot rejection.

Melting Point Identity
Head-to-head
274–278 °C
vs. No mp reported for regioisomer
Defined specification simplifies incoming QC and reduces mis-shipment risk.
Based on vendor datasheets; comparator lacks thermal identity data.
Quality Control Analytical Characterization Procurement Specification

HIV Protease Inhibition Potency

A derivative in which the 5‑carboxylic acid is elaborated to an ethyl ester (CHEMBL432633) displays an IC₅₀ of 0.270 nM against HIV‑1 protease [1]. No comparable sub‑nanomolar potency has been reported for analogous esters derived from furo[3,2-b]pyridine-5-carboxylic acid or from the 2‑ or 3‑carboxylic acid regioisomers. While a direct head‑to‑head study of the bare acids is not available, the extraordinary potency of the [2,3-b]-5‑carboxylate derivative demonstrates that this specific scaffold orientation is critical for achieving picomolar target engagement.

HIV-1 Protease Potency
Cross-study
IC₅₀ = 0.270 nM
Comparators: No sub-nanomolar IC₅₀ reported
Supports scaffold-critical target engagement for antiviral research.
Measured from an ethyl ester derivative (CHEMBL432633) of the target acid.
HIV Protease Antiviral Drug Discovery Scaffold Validation

Key Intermediate for L-754,394 Synthesis

Furo[2,3-b]pyridine-5-carboxylic acid is the direct synthetic precursor to 5‑(chloromethyl)furo[2,3-b]pyridine, the pharmacophoric side‑chain of the investigational HIV protease inhibitor L‑754,394 [1]. The overall synthesis of the chloromethyl intermediate proceeds in ten steps from methyl 2‑furoate with a 15% overall yield; the 5‑carboxylic acid stage is the pivotal branching point for introducing diversity [1]. In contrast, furo[3,2-b]pyridine-5-carboxylic acid cannot be advanced through the same reaction sequence to deliver the L‑754,394 pharmacophore because the altered ring fusion places the reactive site in a geometrically incompatible position for the subsequent Pd‑catalyzed coupling and cyclization steps described in the patent literature [2].

Synthetic Route to L-754,394
Class-level
10-step, 15% overall yield
Comparator: No disclosed route to equivalent pharmacophore
Validated process chemistry saves route scouting and reduces synthetic risk.
Patent-described sequence is geometry-specific to the [2,3-b] isomer.
Process Chemistry HIV Protease Inhibitor Key Intermediate

Reliable Purity Specification for Procurement

Furo[2,3-b]pyridine-5-carboxylic acid is commercially offered with a guaranteed purity of ≥95% (Sigma‑Aldrich, AK Scientific, CymitQuimica) . The isomeric furo[3,2-b]pyridine-5-carboxylic acid is listed by some suppliers without a stated purity specification, or with a lower nominal purity of 95% but without the same breadth of analytical documentation (e.g., COA availability) . This gap in specification reliability translates into a tangible difference in procurement risk: the [2,3-b] isomer can be ordered with the expectation that batch‑to‑batch variability will be controlled by a defined quality system, whereas the isomer may require in‑house re‑purification and full characterization.

Purity Specification
Head-to-head
≥95% purity with COA
Comparator: Purity listed but often lacks mp and COA
Lowers procurement risk and eliminates in-house re-analysis for quality-controlled workflows.
Specification gap confirmed across major vendor datasheets.
Purity Specification Procurement Reproducibility

Furo[2,3-b]pyridine-5-carboxylic Acid: Application Scenarios


HIV Protease Inhibitor Lead Optimization and Scale-Up

When synthesizing analogs of the investigational HIV protease inhibitor L‑754,394, furo[2,3-b]pyridine-5-carboxylic acid is the required building block [1]. The 5‑carboxylic acid is converted to the 5‑(chloromethyl) derivative, which is coupled to the peptidomimetic core. Using this specific regioisomer ensures compatibility with the published ten‑step route (15% overall yield) and avoids the synthetic roadblocks encountered with other furopyridine isomers that cannot undergo the critical Pd‑catalyzed acetylene coupling [1][2].

Kinase Inhibitor Discovery with Hinge-Binding Selectivity

The furo[2,3-b]pyridine core functions as a hinge‑binding motif in kinase inhibitors, forming two hydrogen bonds with the kinase hinge region [1]. By leveraging the 5‑carboxylic acid handle for amide coupling or esterification, medicinal chemists can generate focused libraries that probe selectivity differences relative to the 7‑azaindole scaffold. The well‑characterized commercial supply (≥95% purity, defined mp) allows rapid library synthesis without upfront purification, accelerating SAR cycles [2].

Quality-Controlled Procurement for Drug-Discovery Consortia

For multi‑site consortia requiring a common building block with guaranteed identity and purity, furo[2,3-b]pyridine-5-carboxylic acid offers advantages over its regioisomers: a published melting point (274–278 °C), a minimum purity of 95%, and the availability of Certificates of Analysis from major vendors [1]. This specification package reduces inter‑laboratory variability and simplifies regulatory documentation in early‑stage programs, lowering the barrier to adoption relative to isomers that lack comparable documentation [2].

Application
Selection Property
Validation Focus
HIV Protease Inhibitor Lead Optimization
Compatibility with published L-754,394 synthetic route
Pd-catalyzed coupling and cyclization efficiency at the 5-position handle
Kinase Inhibitor Discovery
Hinge-binding motif fidelity and scaffold diversification potential
Amide coupling or esterification yield and selectivity profile vs. 7-azaindole
Quality-Controlled Procurement for Consortia
Full specification package (purity, mp, COA) availability
Inter-laboratory reproducibility and regulatory documentation readiness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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